4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride

Catalog No.
S14035697
CAS No.
M.F
C7H7Cl2NO2
M. Wt
208.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylpyridine-3-carboxylic acid hydroc...

Product Name

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride

IUPAC Name

4-chloro-2-methylpyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

InChI

InChI=1S/C7H6ClNO2.ClH/c1-4-6(7(10)11)5(8)2-3-9-4;/h2-3H,1H3,(H,10,11);1H

InChI Key

MDNWILMCQDTOSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)Cl.Cl

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₆ClNO₂·HCl and a molecular weight of approximately 171.58 g/mol. This compound is a derivative of pyridine and features a chloro group at the 4-position, a methyl group at the 2-position, and a carboxylic acid functional group at the 3-position of the pyridine ring. It is commonly used in various chemical syntheses and biological applications due to its unique structural properties.

Typical of carboxylic acids and pyridine derivatives. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Nucleophilic substitutions: The chloro group can be substituted by nucleophiles under suitable conditions.

These reactions make it versatile for synthesizing various derivatives and compounds in medicinal chemistry.

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. Some studies suggest it may have potential as an antimicrobial agent and could serve as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to interact with biological targets, although specific mechanisms of action require further investigation.

The synthesis of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride can be achieved through several methods:

  • Chlorination: Starting from 2-methylpyridine, chlorination at the 4-position using reagents like phosphorus pentachloride or thionyl chloride.
  • Carboxylation: Following chlorination, carboxylation can be performed using carbon dioxide in the presence of bases or via other synthetic pathways that introduce the carboxylic acid functionality.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base form with hydrochloric acid.

A detailed patent outlines a high-purity preparation process involving these steps, emphasizing purification techniques to isolate the desired compound effectively .

The applications of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride are diverse:

  • Pharmaceutical intermediates: Used in synthesizing various bioactive molecules.
  • Agricultural chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Research: Employed in studies related to pyridine derivatives and their interactions with biological systems.

Several compounds share structural similarities with 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
6-Chloro-5-methylpyridine-2-carboxylic acid0.94Different position of chloro and carboxylic groups
Methyl 6-chloro-4-methylpicolinate0.91Methyl ester instead of carboxylic acid
6-Chloro-5-cyanopicolinic acid0.84Contains a cyano group instead of a carboxylic acid
3-Amino-6-chloropicolinic acid hydrochloride0.81Contains an amino group, altering its biological activity

The uniqueness of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride lies in its specific arrangement of functional groups, which may confer distinct biological properties compared to its analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

206.9853839 g/mol

Monoisotopic Mass

206.9853839 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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